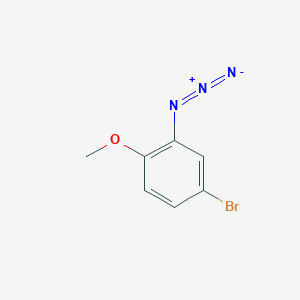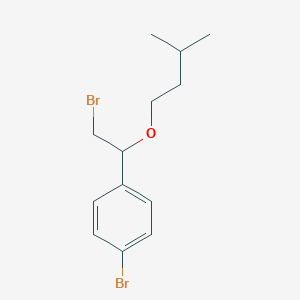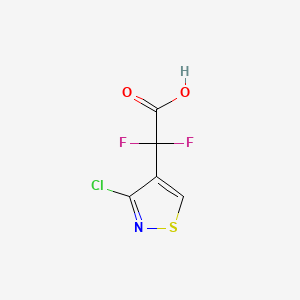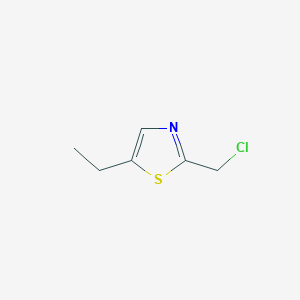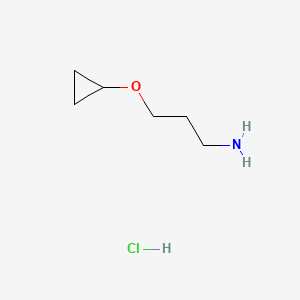
3-Cyclopropoxypropan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclopropoxypropan-1-amine hydrochloride is an organic compound that features a cyclopropyl group attached to a propanamine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxypropan-1-amine hydrochloride typically involves the nucleophilic substitution of a haloalkane with a cyclopropylamine. One common method is the reaction of 3-chloropropoxypropane with cyclopropylamine under basic conditions to yield the desired amine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
3-Cyclopropoxypropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include oximes, nitriles, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
3-Cyclopropoxypropan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes
作用機序
The mechanism of action of 3-Cyclopropoxypropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The cyclopropyl group imparts unique steric and electronic properties that influence its binding affinity and specificity .
類似化合物との比較
Similar Compounds
Cyclopropylamine: A simpler analog with similar reactivity but lacking the propanamine backbone.
3-Cyclopropylpropan-1-amine: Similar structure but without the oxy group.
Cyclopropylmethanamine: Another related compound with a different substitution pattern on the cyclopropyl ring.
Uniqueness
3-Cyclopropoxypropan-1-amine hydrochloride is unique due to the presence of both a cyclopropyl group and an oxy group on the propanamine backbone. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research applications .
特性
分子式 |
C6H14ClNO |
|---|---|
分子量 |
151.63 g/mol |
IUPAC名 |
3-cyclopropyloxypropan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H13NO.ClH/c7-4-1-5-8-6-2-3-6;/h6H,1-5,7H2;1H |
InChIキー |
LEDJOERVISLXGR-UHFFFAOYSA-N |
正規SMILES |
C1CC1OCCCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[4-Methoxy-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13484538.png)
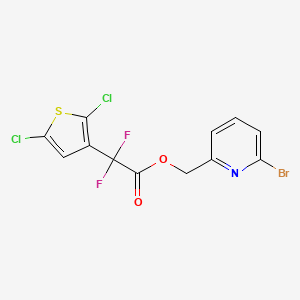
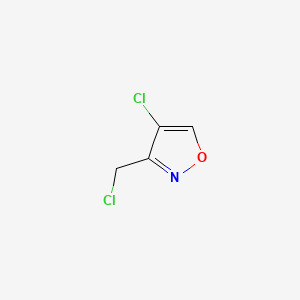
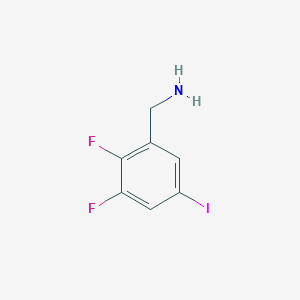

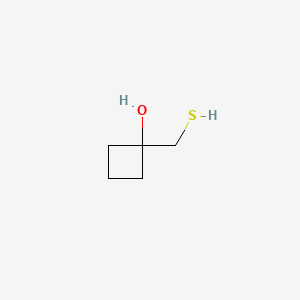

![3-Thiophen-3-yl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B13484572.png)


